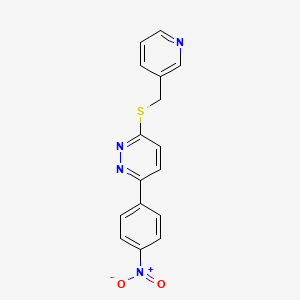

3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Description

Properties

IUPAC Name |

3-(4-nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c21-20(22)14-5-3-13(4-6-14)15-7-8-16(19-18-15)23-11-12-2-1-9-17-10-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELSSMJNJKHQMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds under acidic or basic conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.

Attachment of the Pyridin-3-ylmethylthio Group: This step involves the nucleophilic substitution reaction where the pyridin-3-ylmethylthio group is attached to the pyridazine ring using suitable thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The pyridazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and thiolating agents are commonly used.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridazine derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a compound of significant interest in the field of medicinal chemistry due to its potential applications in various therapeutic areas. This article explores its scientific research applications, highlighting its biological activities, synthesis methods, and the results of relevant case studies.

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine exhibit promising anticancer properties. For example, compounds with similar structures have shown significant inhibition against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, suggesting that these compounds may act as effective chemotherapeutic agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group is believed to enhance its antibacterial efficacy, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

Another area of research focuses on the inhibitory effects of this compound on specific enzymes involved in disease pathways. For instance, studies have reported that derivatives can inhibit certain kinases associated with cancer progression. This inhibition may lead to reduced tumor growth and metastasis, highlighting the therapeutic potential of these compounds in oncology.

Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of various pyridazine derivatives, 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine was tested against several cancer cell lines. The results indicated a dose-dependent cytotoxic effect with IC50 values comparable to established chemotherapeutics. The study concluded that structural modifications could further enhance efficacy.

Study 2: Antimicrobial Screening

A comprehensive screening of synthesized derivatives revealed that compounds related to 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be lower than those of standard antibiotics, suggesting potential for development into new antimicrobial therapies.

Study 3: Enzyme Inhibition Mechanism

Research investigating the enzyme inhibition mechanism demonstrated that 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine effectively inhibited target kinases involved in signaling pathways critical for cancer cell survival. Molecular docking studies provided insights into binding affinities and interaction modes, supporting further optimization of this compound as a targeted therapy.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyridin-3-ylmethylthio group can form coordination complexes with metal ions. These interactions can modulate the activity of biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent and Core Comparisons

Key Observations:

Substituent Positional Effects: The meta-nitro group in 893998-30-6 (vs. The pyridin-2-ylmethyl group (893998-30-6) introduces steric hindrance near the pyridine nitrogen, which may disrupt interactions with metal ions or polar residues in enzyme active sites compared to the pyridin-3-ylmethyl variant .

This modification is common in kinase inhibitors (e.g., ALK or EGFR inhibitors) to improve target selectivity . The 1,2,4-triazole core in 878065-05-5 diverges significantly, favoring hydrogen-bonding interactions via the triazole nitrogens.

Physicochemical and Pharmacological Insights

While direct experimental data for the target compound are sparse, inferences can be drawn from analogues:

Table 2: Hypothesized Properties Based on Structural Trends

| Property | 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine | 893998-30-6 | 894061-16-6 | 878065-05-5 |

|---|---|---|---|---|

| LogP (Predicted) | ~3.2 | ~3.0 | ~2.8 | ~1.5 |

| Aqueous Solubility | Low (nitro group) | Moderate | Low | High |

| Bioactivity Hypothesis | Kinase inhibition | Antimicrobial | Kinase inhibition | HDAC inhibition |

Rationale:

- Lipophilicity : The target compound’s higher LogP vs. 878065-05-5 reflects the hydrophobic nitro and pyridinylmethyl groups, whereas 878065-05-5’s hydroxamate and methoxybenzamide improve hydrophilicity.

- Bioactivity : The triazolo-pyridazine core (894061-16-6) aligns with kinase inhibitor scaffolds, while the hydroxamate in 878065-05-5 is a hallmark of HDAC inhibitors. The pyridazine derivatives (target and 893998-30-6) may exhibit broader antimicrobial activity due to nitro group redox activity .

Biological Activity

3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its effects on various cellular processes, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is , with a molecular weight of approximately 342.37 g/mol. The compound features a pyridazine core substituted with a nitrophenyl group and a pyridin-3-ylmethylthio moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

-

Anticancer Activity :

- A study demonstrated that derivatives of pyridazine compounds show significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine have been shown to induce apoptosis in MCF-7 breast cancer cells, with IC50 values indicating effective growth inhibition .

- Antiviral Properties :

- Inhibition of Nucleoside Transport :

The biological activity of 3-(4-Nitrophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism or viral replication.

- Cell Cycle Arrest : Studies indicate that similar compounds can induce cell cycle arrest, particularly at the S phase, leading to decreased cell viability .

- Reactive Oxygen Species (ROS) Generation : Some derivatives are known to increase ROS levels within cells, contributing to apoptosis and cytotoxicity against cancer cells.

Case Studies

- Cytotoxicity Assays :

- Antiviral Testing :

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.